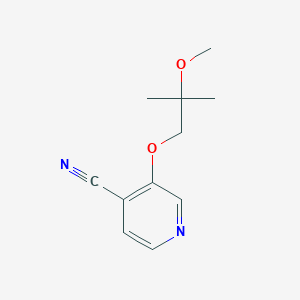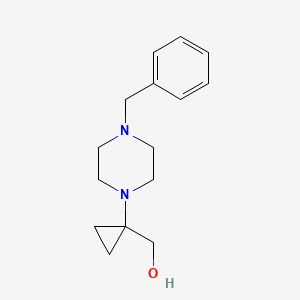
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol It contains a cyclopropyl group attached to a methanol moiety, which is further connected to a benzylpiperazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropanemethanol with 1-(4-benzylpiperazin-1-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives .
Scientific Research Applications
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol include:
- (1-(4-Benzylpiperazin-1-yl)ethyl)methanol
- (1-(4-Benzylpiperazin-1-yl)propyl)methanol
- (1-(4-Benzylpiperazin-1-yl)butyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group with a benzylpiperazine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
[1-(4-benzylpiperazin-1-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C15H22N2O/c18-13-15(6-7-15)17-10-8-16(9-11-17)12-14-4-2-1-3-5-14/h1-5,18H,6-13H2 |
InChI Key |
RXAFSDAGGOJYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13921025.png)
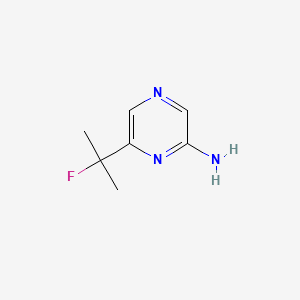
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
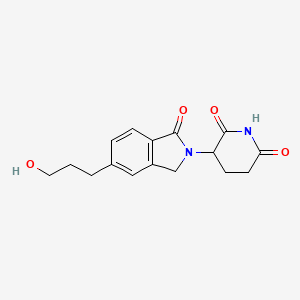
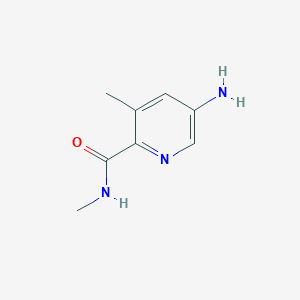
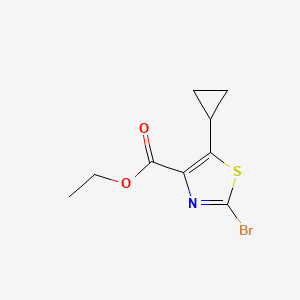
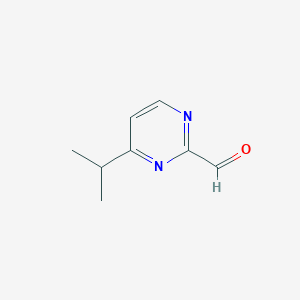
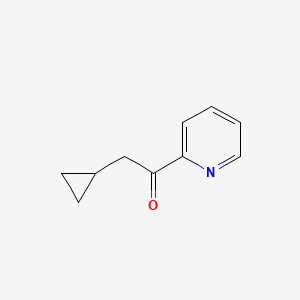
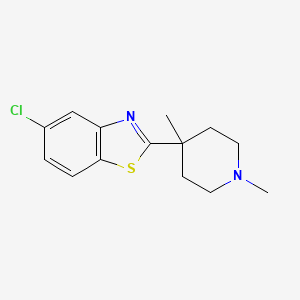
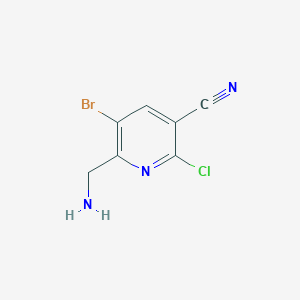
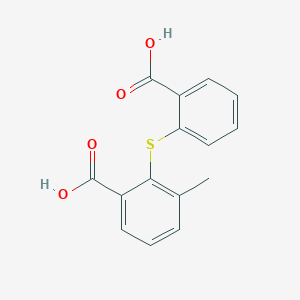
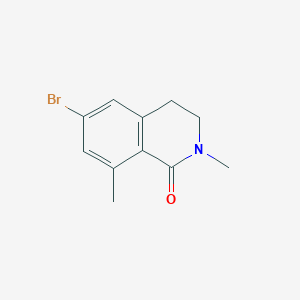
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
